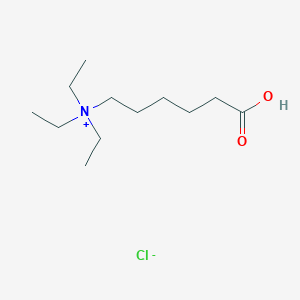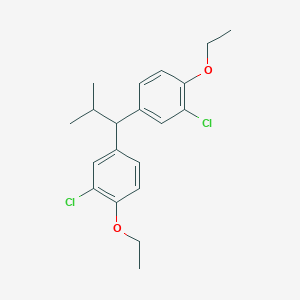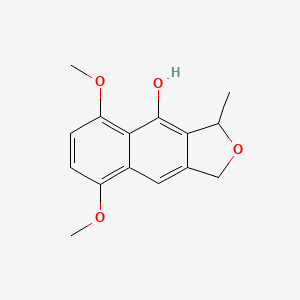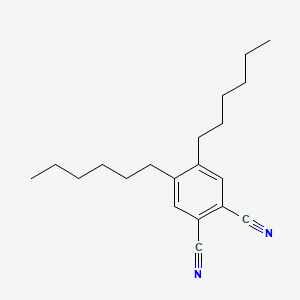
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride is a chemical compound with the molecular formula C9H20ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentanaminium backbone with carboxy and triethyl groups attached, along with a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride typically involves the reaction of pentanamine with triethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying processes. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted amines or esters.
Scientific Research Applications
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-Pentanaminium, 5-carboxy-N,N,N-trimethyl-, chloride: Similar structure but with trimethyl groups instead of triethyl.
N,N,N-Triethyl-1-pentanaminium: Lacks the carboxy group.
Trimethyllysine: Contains a similar pentanaminium backbone but with different functional groups.
Uniqueness
1-Pentanaminium, 5-carboxy-N,N,N-triethyl-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
169892-02-8 |
|---|---|
Molecular Formula |
C12H26ClNO2 |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
5-carboxypentyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-4-13(5-2,6-3)11-9-7-8-10-12(14)15;/h4-11H2,1-3H3;1H |
InChI Key |
PFUQWEKHIPEYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)


![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)


![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

